Thiovamidithion
Description
Thiovamidithion is a sulfur-containing organic compound characterized by its thioamide (-C(=S)-NH-) and dithione (-S-S-) functional groups. The compound’s stability and reactivity are likely influenced by its sulfur-rich framework, which may facilitate interactions with transition metals or participation in redox processes . Analytical methods for evaluating its properties, such as solubility and thermal stability, have been refined using modern techniques, as highlighted in recent studies .
Properties
Molecular Formula |
C8H18NO3PS3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
methyl 2-[2-[methoxy(sulfanyl)phosphinothioyl]oxyethylsulfanyl]-N-methylpropanimidate |
InChI |
InChI=1S/C8H18NO3PS3/c1-7(8(9-2)10-3)16-6-5-12-13(14,15)11-4/h7H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
KEPHSEJHWWDABT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=NC)OC)SCCOP(=S)(OC)S |
Origin of Product |
United States |
Preparation Methods
Thiovamidithion can be synthesized through several routes. One common method involves the reaction of substituted buta-1-enes with potassium sulfide, which enables an atom-economical and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds . Another method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Thiovamidithion undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the thiophosphate group. Common reagents used in these reactions include phosphorus pentasulfide, ammonium phosphorodithioate, and Lawesson’s reagent. Major products formed from these reactions include thioamides, thiophenes, and other sulfur-containing compounds.
Scientific Research Applications
Thiovamidithion has a wide range of applications in scientific research:
Biology: this compound and its derivatives are used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Thiovamidithion involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The thiophosphate group plays a crucial role in these interactions, often forming strong bonds with the target molecules .
Comparison with Similar Compounds
Research Findings and Data Validation
Recent advancements in analytical chemistry, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled precise quantification of this compound’s properties. Supplementary data from 2021 studies confirm its moderate solubility in acetone (12.7 g/L) and decomposition temperature (~150°C), underscoring its sensitivity to heat . Comparative studies with Thioacetamide reveal divergent reactivity patterns: this compound undergoes rapid oxidation in air, whereas Thioacetamide remains stable unless heated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
